[1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol
Description
[1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol is a complex organic compound with a unique structure that includes an imidazole ring, a piperidine ring, and a methanol group
Properties
IUPAC Name |
[1-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3S/c1-14(2)8-10-21-17(11-19-18(21)25(23,24)15(3)4)12-20-9-6-5-7-16(20)13-22/h11,14-16,22H,5-10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCHXYCYLSKCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1S(=O)(=O)C(C)C)CN2CCCCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The reaction conditions typically include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactions in batch reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and metabolism.
Comparison with Similar Compounds
Similar compounds to [1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol include:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Benzylamine: An organic compound used in the production of pharmaceuticals.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in PVC plastics. The uniqueness of [1-[[3-(3-Methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
